Cas no 1805564-55-9 (2,3-Bis(trifluoromethyl)-6-fluorobenzamide)

2,3-Bis(trifluoromethyl)-6-fluorobenzamide is a fluorinated aromatic amide compound characterized by its trifluoromethyl and fluorine substituents, which enhance its electron-withdrawing properties and stability. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring high lipophilicity and metabolic resistance. The presence of multiple fluorine atoms contributes to its strong electrophilic character, facilitating selective reactions in cross-coupling and nucleophilic substitution processes. Its robust chemical stability under various conditions ensures reliability in complex synthetic pathways. The compound is typically utilized in research and industrial applications where precise functionalization of benzamide derivatives is required.
2,3-Bis(trifluoromethyl)-6-fluorobenzamide structure
1805564-55-9 structure
Product Name:2,3-Bis(trifluoromethyl)-6-fluorobenzamide
CAS No:1805564-55-9
MF:C9H4F7NO
MW:275.122986793518
CID:4960033
Update Time:2025-06-09

2,3-Bis(trifluoromethyl)-6-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • 2,3-Bis(trifluoromethyl)-6-fluorobenzamide
    • Inchi: 1S/C9H4F7NO/c10-4-2-1-3(8(11,12)13)6(9(14,15)16)5(4)7(17)18/h1-2H,(H2,17,18)
    • InChI Key: QGBXVOATNFEHJR-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(N)=O)=C(C=CC=1C(F)(F)F)F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 324
  • XLogP3: 2.7
  • Topological Polar Surface Area: 43.1

2,3-Bis(trifluoromethyl)-6-fluorobenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015002319-1g
2,3-Bis(trifluoromethyl)-6-fluorobenzamide
1805564-55-9 97%
1g
1,534.70 USD 2021-06-21

Additional information on 2,3-Bis(trifluoromethyl)-6-fluorobenzamide

Introduction to 2,3-Bis(trifluoromethyl)-6-fluorobenzamide (CAS No. 1805564-55-9)

2,3-Bis(trifluoromethyl)-6-fluorobenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 1805564-55-9, is a fluorinated aromatic amide derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms and trifluoromethyl groups, which are well-known for their ability to enhance metabolic stability, binding affinity, and overall pharmacological activity. The structural features of this compound make it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 2,3-Bis(trifluoromethyl)-6-fluorobenzamide consists of a benzene ring substituted with two trifluoromethyl groups at the 2- and 3-positions, along with a fluorine atom at the 6-position. The amide functional group (-CONH₂) is located at the 1-position of the benzene ring. This specific arrangement of substituents imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The presence of multiple fluorine atoms is particularly noteworthy, as fluorine atoms are known to modulate the lipophilicity, solubility, and metabolic pathways of pharmaceutical compounds.

In recent years, there has been a growing interest in fluorinated compounds due to their diverse applications in medicinal chemistry. The introduction of fluorine atoms into organic molecules can lead to improved pharmacokinetic properties, such as increased bioavailability and prolonged half-life. Additionally, fluorine substitution can enhance the binding affinity of a drug molecule to its target receptor, leading to more effective therapeutic outcomes. The 2,3-Bis(trifluoromethyl)-6-fluorobenzamide structure exemplifies these principles by incorporating multiple fluorine and trifluoromethyl groups in a strategic manner.

One of the most compelling aspects of 2,3-Bis(trifluoromethyl)-6-fluorobenzamide is its potential as a building block for more complex pharmacophores. Researchers have leveraged similar scaffolds in the development of novel drugs targeting various diseases. For instance, fluorinated amides have been explored in the treatment of cancer, infectious diseases, and inflammatory conditions. The electron-withdrawing nature of the trifluoromethyl groups can enhance the potency of a drug by increasing its interaction with biological targets, while the fluorine atoms can improve selectivity and reduce off-target effects.

The synthesis of 2,3-Bis(trifluoromethyl)-6-fluorobenzamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation followed by nucleophilic substitution or condensation reactions with appropriate carboxylic acid derivatives. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce the desired substituents efficiently. The challenge lies in controlling regioselectivity and minimizing side reactions, especially when dealing with highly reactive intermediates.

In terms of biological activity, preliminary studies on 2,3-Bis(trifluoromethyl)-6-fluorobenzamide have shown promising results in various in vitro assays. The compound has demonstrated potential as an inhibitor of certain enzymes and receptors implicated in disease pathways. For example, its structural motif resembles known bioactive molecules that interact with targets such as kinases or proteases. Further investigation is needed to fully elucidate its mechanism of action and therapeutic potential.

The role of computational chemistry in studying 2,3-Bis(trifluoromethyl)-6-fluorobenzamide cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. By simulating these interactions using computer algorithms, scientists can identify key binding sites and optimize the structure for better efficacy. This approach accelerates the drug discovery process by reducing the need for extensive experimental trials.

Recent advancements in synthetic methodologies have also contributed to the accessibility of fluorinated compounds like 2,3-Bis(trifluoromethyl)-6-fluorobenzamide. Green chemistry principles emphasize sustainable practices that minimize waste and hazardous reagents. Innovations such as flow chemistry and catalytic processes have made it possible to synthesize complex molecules more efficiently while reducing environmental impact. These developments are crucial for scaling up production and making novel drugs more readily available.

The pharmaceutical industry continues to invest heavily in research related to fluorinated compounds due to their versatility and therapeutic promise. Companies are exploring new applications for molecules like 2,3-Bis(trifluoromethyl)-6-fluorobenzamide across different therapeutic areas. Collaborative efforts between academia and industry are essential for translating laboratory discoveries into clinical reality. By combining expertise in organic synthesis, computational modeling, and biological testing, researchers can accelerate the development pipeline for next-generation pharmaceuticals.

In conclusion,2,3-Bis(trifluoromethyl)-6-fluorobenzamide (CAS No. 1805564-55-9) represents an exciting frontier in medicinal chemistry. Its unique structural features offer opportunities for designing novel therapeutics with improved pharmacological properties. As research progresses,this compound is likely to play a significant role in addressing unmet medical needs through innovative drug development strategies.

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